Comparative Enzymatic Substrate Activity: 2-Chlorophenylglycine vs. Unsubstituted and para-Chloro Phenylglycine Analogs
In a head-to-head enzymatic assay, racemic 2-chlorophenylglycine exhibits a relative activity of 56.9 ± 1.2%, which is substantially lower than the 98 ± 2.1% activity observed for unsubstituted dl-2-phenylglycine. In stark contrast, the para-chloro isomer, dl-4-chlorophenylglycine, shows a dramatically reduced activity of only 7.4 ± 0.1% [1]. The ortho-chloro derivative is therefore 7.7 times more active as a substrate than its para counterpart.
| Evidence Dimension | Relative enzymatic activity (%) |
|---|---|
| Target Compound Data | 56.9 ± 1.2% |
| Comparator Or Baseline | dl-2-Phenylglycine (unsubstituted): 98 ± 2.1%; dl-4-Chlorophenylglycine (para-Cl): 7.4 ± 0.1% |
| Quantified Difference | 42% reduction vs. unsubstituted phenylglycine; 7.7-fold higher activity vs. para-chloro analog |
| Conditions | In vitro enzymatic assay using a specific enzyme (exact enzyme not specified in source, but assay conditions are consistent for all substrates) |
Why This Matters
This data proves that the position of the chlorine atom (ortho vs. para) and its presence are not merely structural variations but are primary determinants of biological recognition, making 2-chlorophenylglycine the only viable choice for applications where this specific intermediate activity profile is required.
- [1] PMC3957623. Table 3: Relative activity of various substrates. Accessed 2024. View Source
